4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- A study by Yang et al. (2014) on a similar compound, 7-Cyclopropyl-2'-deoxytubercidin, provided insights into its crystal structure. This compound exhibited an anti-glycosylic bond conformation and was characterized by a highly ordered, hydrogen-bond-stabilized crystal structure (Yang et al., 2014).
Synthesis and Derivatization
- Lal and Gidwani (1993) explored the synthesis and derivatization of 5H-indeno[1,2d] pyrimidines and pyrimido[6,1-a]isoindoles, providing insights into the chemical reactions and properties of pyrimidine derivatives (Lal & Gidwani, 1993).
Antiviral Agents
- Nasr and Gineinah (2002) synthesized a series of pyrido [2, 3‐d]pyrimidines and found some to have good antiviral activities against herpes simplex virus (HSV) (Nasr & Gineinah, 2002).
Antioxidant Properties
- Quiroga et al. (2016) synthesized 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids and studied their antioxidant properties, including free radical scavenging ability (Quiroga et al., 2016).
Antitumor Activity
- Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and its significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Structural and Electronic Studies
- Hussain et al. (2020) focused on the structural parameters and nonlinear optical exploration of thiopyrimidine derivatives, highlighting their applications in medicine and nonlinear optics fields (Hussain et al., 2020).
Antimalarial Research
- Barrows et al. (2020) evaluated 1,1-cyclopropylidene as a thioether isostere in the 4-thio-thienopyrimidine series of antimalarials, although they found a reduction in potency compared to the parent compounds (Barrows et al., 2020).
Synthesis and Radioprotective Activities
- Mohan et al. (2014) synthesized a pyrimidine derivative and evaluated its antioxidant and radioprotective activities in Drosophila melanogaster, indicating potential applications in mitigating radiation-induced damage (Mohan et al., 2014).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often target protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives often exert their anticancer potential through inhibiting protein kinases . The compound’s interaction with its targets and any resulting changes would need further investigation.
Biochemical Pathways
It is known that pyrimidine derivatives often impact purine and pyrimidine salvage pathways . The downstream effects of these pathways would need further investigation.
Pharmacokinetics
The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
It is known that pyrimidine derivatives often show significantly enhanced anticancer activities against targeted receptor proteins .
Action Environment
It is known that the action of pyrimidine derivatives can be influenced by various factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
4-(1-cyclopropylethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(9-5-6-9)15-12-10-3-2-4-11(10)13-7-14-12/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENPREPNALTYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=NC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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